molecular formula C7H11Br2N B13290693 7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane

7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane

Cat. No.: B13290693
M. Wt: 268.98 g/mol
InChI Key: HCFDAGZZMBDPDF-UHFFFAOYSA-N
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Description

7,7-Dibromo-6-methyl-3-azabicyclo[410]heptane is a bicyclic compound with the molecular formula C7H11Br2N It is characterized by the presence of two bromine atoms and a nitrogen atom within its bicyclic structure

Preparation Methods

The synthesis of 7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane typically involves the bromination of 6-methyl-3-azabicyclo[4.1.0]heptane. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the desired positions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, often using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidative conditions can modify the bicyclic structure, potentially leading to ring-opening or other transformations.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism by which 7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane exerts its effects is not fully understood. its interactions with biological molecules likely involve the bromine atoms and the nitrogen atom within its bicyclic structure. These interactions could affect molecular targets such as enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane include:

The uniqueness of 7,7-Dibromo-6-methyl-3-azabicyclo[41

Properties

Molecular Formula

C7H11Br2N

Molecular Weight

268.98 g/mol

IUPAC Name

7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C7H11Br2N/c1-6-2-3-10-4-5(6)7(6,8)9/h5,10H,2-4H2,1H3

InChI Key

HCFDAGZZMBDPDF-UHFFFAOYSA-N

Canonical SMILES

CC12CCNCC1C2(Br)Br

Origin of Product

United States

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